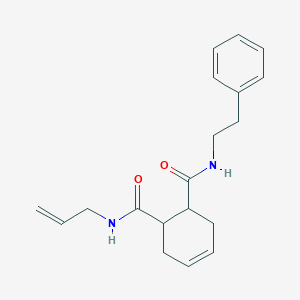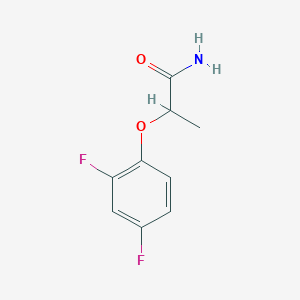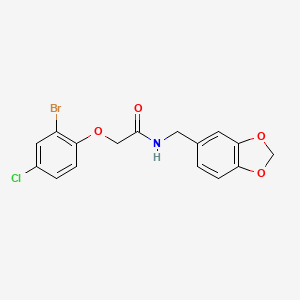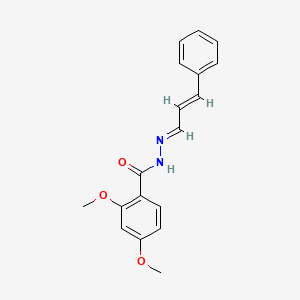![molecular formula C18H21ClO4 B5105774 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5105774.png)
1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene, also known as TAK-659, is a small molecule inhibitor that targets the B-cell receptor signaling pathway. This pathway plays a crucial role in the survival and proliferation of B-cells, which are involved in various autoimmune and malignant diseases. TAK-659 has shown promising results in preclinical studies and is currently being developed as a potential therapeutic agent for these diseases.
作用機序
1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene targets the B-cell receptor signaling pathway by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme in this pathway. BTK plays a crucial role in the activation and survival of B-cells, and its inhibition leads to the suppression of B-cell receptor signaling and induction of apoptosis in B-cells. 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has also been shown to inhibit other kinases in the B-cell receptor signaling pathway, such as Tec kinase and interleukin-2-inducible T-cell kinase, which further enhances its therapeutic potential.
Biochemical and Physiological Effects
1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has been shown to inhibit the proliferation and survival of B-cells in preclinical models of autoimmune and malignant diseases. It also induces apoptosis in B-cells by activating the caspase pathway. 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has minimal effects on T-cells and other immune cells, which makes it a selective inhibitor of B-cell receptor signaling. 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has also been shown to reduce the levels of inflammatory cytokines in preclinical models of rheumatoid arthritis, indicating its potential as an anti-inflammatory agent.
実験室実験の利点と制限
1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has several advantages for lab experiments, including its high selectivity for B-cell receptor signaling and its ability to enhance the efficacy of other therapeutic agents. 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene also has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. However, 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has some limitations, including its low aqueous solubility and the potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for the development of 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene as a therapeutic agent. One direction is the evaluation of its efficacy in clinical trials for various autoimmune and malignant diseases. Another direction is the development of combination therapies with other therapeutic agents to enhance its efficacy and reduce the potential for drug resistance. Additionally, the optimization of the synthesis method and the improvement of its pharmacokinetic profile are also important directions for the development of 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene.
合成法
The synthesis of 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene involves several steps, including the reaction of 2-methylbenzene with chloroacetyl chloride to form 1-chloro-2-methylbenzene, followed by the reaction with 2-(2-methoxyphenoxy)ethanol to form 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene. The final product is then purified using column chromatography. The overall yield of the synthesis is around 30%.
科学的研究の応用
1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has been extensively studied in preclinical models of autoimmune and malignant diseases, including B-cell lymphoma, chronic lymphocytic leukemia, and rheumatoid arthritis. In these studies, 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cells, leading to the suppression of disease progression. 1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has also been shown to enhance the efficacy of other therapeutic agents, such as rituximab and venetoclax, in preclinical models.
特性
IUPAC Name |
1-chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4/c1-14-13-15(7-8-16(14)19)22-11-9-21-10-12-23-18-6-4-3-5-17(18)20-2/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSSJQOFWCSGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCOC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5105698.png)
![N-(3-chlorophenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}urea](/img/structure/B5105725.png)

![4-({[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride](/img/structure/B5105734.png)
![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5105744.png)

![8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline](/img/structure/B5105754.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5105757.png)



![((2S)-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5105786.png)
![N,N'-{[(2-quinolinylcarbonyl)imino]di-2,1-ethanediyl}di(2-quinolinecarboxamide)](/img/structure/B5105788.png)